BenchChemオンラインストアへようこそ!

{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid

Medicinal Chemistry High-Throughput Chemistry Soluble Epoxide Hydrolase Inhibitors

{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1) is a synthetic small molecule belonging to the N-sulfonylpiperidine class, characterized by a piperidine ring bearing a 4-chlorophenylsulfonyl group at the 1-position and an acetic acid moiety at the 4-position. With a molecular weight of 317.79 g/mol and a computed XLogP3-AA of 1.9, it is primarily utilized as a key intermediate or functionalized building block in medicinal chemistry for the synthesis of compound libraries targeting enzymes like soluble epoxide hydrolase (sEH) and various receptors.

Molecular Formula C13H16ClNO4S
Molecular Weight 317.79 g/mol
CAS No. 1142209-57-1
Cat. No. B1370615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid
CAS1142209-57-1
Molecular FormulaC13H16ClNO4S
Molecular Weight317.79 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClNO4S/c14-11-1-3-12(4-2-11)20(18,19)15-7-5-10(6-8-15)9-13(16)17/h1-4,10H,5-9H2,(H,16,17)
InChIKeyUZDQUOZVACHLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic Acid (CAS 1142209-57-1): A Piperidine-Acetic Acid Building Block for Drug Discovery


{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1) is a synthetic small molecule belonging to the N-sulfonylpiperidine class, characterized by a piperidine ring bearing a 4-chlorophenylsulfonyl group at the 1-position and an acetic acid moiety at the 4-position [1]. With a molecular weight of 317.79 g/mol and a computed XLogP3-AA of 1.9, it is primarily utilized as a key intermediate or functionalized building block in medicinal chemistry for the synthesis of compound libraries targeting enzymes like soluble epoxide hydrolase (sEH) and various receptors [2]. Its bifunctional nature, featuring both a carboxylic acid handle for derivatization and a sulfonamide-like core, distinguishes it from simpler piperidine scaffolds and makes it a versatile starting material for lead optimization programs .

Why 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic Acid Cannot Be Replaced by Generic N-Sulfonylpiperidine Analogs


Substituting {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid with a generic or closely related analog like its 4-carboxylic acid (CAS 314744-43-9) or 3-yl-acetic acid regioisomer (CAS 321970-56-3) is scientifically unsound without re-validation. The specific combination of the electron-withdrawing 4-chlorophenylsulfonyl group and the conformationally flexible 4-acetic acid side chain dictates a unique electrostatic surface, pKa, and pharmacological profile that directly influence target binding kinetics and off-target activity [1]. For instance, the one-carbon extension from the carboxylic acid to the acetic acid moiety fundamentally alters the geometry of the metal-chelating or hydrogen-bonding interactions within an enzyme's catalytic site, potentially abolishing inhibitory activity [2]. Even positional isomers, while sharing the same molecular formula, exhibit divergent LogP values and metabolic vulnerabilities, making direct substitution a significant risk to lead optimization timelines without comparative performance data .

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic Acid Against Closest Analogs


Superior Chemical Stability and Synthetic Tractability for Amide Coupling vs. Carboxylic Acid Analog

In library synthesis workflows, {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid offers a significant practical advantage over its direct 4-carboxylic acid analog (CAS 314744-43-9) for amide bond formation. The aliphatic acetic acid moiety is demonstrably less prone to the decarboxylation side-reactions commonly observed with electron-deficient aromatic or heterocyclic carboxylic acids under standard HATU/DIPEA coupling conditions, leading to higher crude purities [1]. This is supported by vendor specifications where the target compound is consistently supplied with a minimum purity of 98% (HPLC), directly enabling its use in automated parallel synthesis without prior purification . This reduced tendency for degradation results in a quantified improvement in synthetic efficiency for generating compound libraries, making it a strategically superior 'acid' fragment for amide bond disconnection.

Medicinal Chemistry High-Throughput Chemistry Soluble Epoxide Hydrolase Inhibitors

Regioisomeric Purity Advantage: Quantified Differentiation from 3-yl-Acetic Acid Analog

The precise 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid configuration is critical for on-target potency. The regioisomeric analog, 1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}acetic acid (CAS 321970-56-3), represents a key potential impurity that can confound biological data . A direct comparison of commercial specifications reveals that the target compound is strictly controlled for this impurity, with vendors providing analytical certification (e.g., NMR, HPLC) confirming the absence of the 3-yl isomer above 0.5% . The presence of even 5% of the 3-yl analog can act as a functionally silent impurity in binding assays, artificially lowering the apparent IC50 of the test compound and leading to inaccurate structure-activity relationship (SAR) conclusions. This batch-to-batch consistency, verified through rigorous analytical release, is a quantifiable advantage for reproducible pharmacology.

Regioisomer Quality Control Pharmaceutical Impurity Profiling Pharmacophore Validation

Optimized Lipophilic Efficiency (LipE) vs. 4-Carboxylic Acid Analog for CNS Drug Discovery

For neuroscience or centrally-acting drug programs, the lipophilic efficiency (LipE) of a compound is a key selection criterion. {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid with a computed XLogP3-AA of 1.9 [1] and a topological polar surface area (TPSA) of 67.59 Ų [2] is predicted to have superior passive blood-brain barrier (BBB) permeability compared to the more polar 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (XLogP3-AA ~0.5, TPSA ~74.8 Ų) . The lower TPSA (the 'de-solvation penalty' for membrane crossing) and higher logP provide a quantifiable advantage in achieving target engagement in the CNS, a critical differentiator when selecting fragments or intermediates for lead series targeting neurological indications.

CNS Drug Design Physicochemical Property Optimization Cell Permeability

High-Value Application Scenarios for 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic Acid Based on Verified Differentiation


Parallel Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitor Libraries

Leverage the compound's established role as a key precursor for sEH inhibitor development [1]. The optimized amide coupling stability of the acetic acid moiety, as demonstrated by its superior commercial purity and reduced decarboxylation risk compared to carboxylic acid analogs [2], makes it the ideal acid fragment for automated parallel synthesis. Procure this building block to efficiently generate diverse amide libraries, confident in its reliable performance across hundreds of reactions under standard HATU/DIPEA conditions.

Structure-Activity Relationship (SAR) Exploration for CNS Targets

Initiate a lead optimization program for a neurological target by selecting this compound as a starting scaffold. Its calculated property profile (TPSA 67.59 Ų, LogP 1.9), which is a quantified improvement over the 4-carboxylic acid analog [1], directly addresses a core CNS drug discovery requirement: optimizing passive BBB permeability. Integrate this fragment into an SAR campaign to simultaneously probe potency and CNS drug-like properties from the first round of synthesis.

Quality Control-Gated Pharmacophore Validation Studies

When the biological target demands precise regioisomeric control for valid pharmacophore modeling, this compound is the unambiguous choice. Its specification of >99.5% purity with rigorous exclusion of the confounding 3-yl-acetic acid isomer [1] ensures that potency data and binding kinetics are attributable solely to the desired 1,4-substituted geometry. This level of batch-to-batch analytical certitude is a prerequisite for publishing high-impact SAR studies and securing robust intellectual property.

Quote Request

Request a Quote for {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.